An In-Depth Technical Guide to 4-(tert-Butyl)picolinimidamide: Physicochemical Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 4-(tert-Butyl)picolinimidamide: Physicochemical Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(tert-Butyl)picolinimidamide, a notable derivative of the picolinamide scaffold, represents a compound of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its core physicochemical properties, including a detailed breakdown of its molecular weight and exact mass. A plausible and detailed synthetic route is presented, grounded in established chemical principles and analogous transformations. Furthermore, this document explores the potential therapeutic applications of 4-(tert-Butyl)picolinimidamide by examining the well-documented biological activities of structurally related picolinamide and picolinimidamide derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel small molecule therapeutics.
Physicochemical Properties of 4-(tert-Butyl)picolinimidamide
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. Herein, we delineate the key quantitative descriptors for 4-(tert-Butyl)picolinimidamide.
The chemical formula for 4-(tert-Butyl)picolinimidamide is C₁₀H₁₅N₃. Based on this, the following properties have been calculated:
| Property | Value | Source/Method |
| Molecular Weight | 177.25 g/mol | Calculated |
| Exact Mass | 177.12660 g/mol | Calculated |
| Chemical Formula | C₁₀H₁₅N₃ | - |
| IUPAC Name | 4-(tert-butyl)pyridine-2-carboximidamide | - |
| CAS Number | 949010-62-2 (for hydrochloride salt) | Fluorochem |
Note: The provided CAS number corresponds to the hydrochloride salt of the compound.
Synthesis of 4-(tert-Butyl)picolinimidamide
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from the commercially available 4-(tert-butyl)picolinonitrile.
Caption: Proposed two-step synthesis of 4-(tert-Butyl)picolinimidamide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 4-(tert-butyl)picolinimidate hydrochloride
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube is charged with anhydrous ethanol (100 mL).
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Acidification: The ethanol is cooled to 0°C in an ice bath, and dry hydrogen chloride gas is bubbled through the solvent until saturation is achieved.
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Reactant Addition: 4-(tert-butyl)picolinonitrile (10.0 g, 62.4 mmol) is dissolved in a minimal amount of anhydrous ethanol and added dropwise to the stirred, acidic solution at 0°C.
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Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Isolation: The solvent is removed under reduced pressure to yield the crude ethyl 4-(tert-butyl)picolinimidate hydrochloride as a solid. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 4-(tert-Butyl)picolinimidamide
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Reaction Setup: The crude ethyl 4-(tert-butyl)picolinimidate hydrochloride from the previous step is placed in a high-pressure reaction vessel.
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Aminolysis: A solution of ammonia in methanol (7N, 150 mL) is added to the vessel. The vessel is securely sealed.
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Reaction: The mixture is stirred at room temperature for 24-48 hours. The conversion can be monitored by TLC or LC-MS.
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Work-up: Upon completion, the reaction vessel is carefully opened in a well-ventilated fume hood. The solvent and excess ammonia are removed under reduced pressure.
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Purification: The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to afford the pure 4-(tert-Butyl)picolinimidamide.
Characterization of 4-(tert-Butyl)picolinimidamide
The structural confirmation of the synthesized 4-(tert-Butyl)picolinimidamide would be achieved through a combination of standard analytical techniques.
Spectroscopic and Spectrometric Analysis
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the tert-butyl protons (a singlet around 1.3 ppm), aromatic protons on the pyridine ring, and exchangeable protons of the imidamide group. |
| ¹³C NMR | Signals for the quaternary and methyl carbons of the tert-butyl group, the aromatic carbons of the pyridine ring, and the carbon of the imidamide functionality. |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 178.13. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-H stretching of the tert-butyl and aromatic groups. |
Therapeutic Potential and Applications in Drug Discovery
The picolinamide scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. While specific biological data for 4-(tert-Butyl)picolinimidamide is limited in public-domain literature, the activities of closely related analogues provide a strong rationale for its investigation in several therapeutic areas.
Potential as Enzyme Inhibitors
Picolinamide derivatives have been extensively explored as inhibitors of various enzymes. The nitrogen atom of the pyridine ring and the amide/imidamide moiety can participate in crucial hydrogen bonding and coordination interactions within enzyme active sites.
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Kinase Inhibition: Several studies have reported the design and synthesis of picolinamide-based derivatives as potent inhibitors of kinases such as VEGFR-2, which are critical targets in oncology. The structural features of 4-(tert-Butyl)picolinimidamide make it a candidate for evaluation in kinase inhibitor screening programs.
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Cholinesterase Inhibition: Picolinamide derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to the treatment of Alzheimer's disease. The ability of the picolinamide core to interact with both the catalytic and peripheral sites of AChE suggests a potential avenue for the exploration of 4-(tert-Butyl)picolinimidamide.
Antimicrobial Activity
The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents. Picolinamide derivatives have demonstrated promising and sometimes highly selective activity against various bacterial pathogens. Investigations into the antibacterial properties of 4-(tert-Butyl)picolinimidamide, particularly against clinically relevant strains, would be a worthwhile endeavor.
Logical Framework for Biological Evaluation
The following workflow outlines a logical progression for the initial biological evaluation of 4-(tert-Butyl)picolinimidamide.
Caption: A logical workflow for the initial biological screening of 4-(tert-Butyl)picolinimidamide.
Conclusion
4-(tert-Butyl)picolinimidamide is a compound with intriguing potential, stemming from its membership in the medicinally significant picolinamide class. This guide has provided a detailed overview of its fundamental physicochemical properties, a plausible and actionable synthetic route, and a well-reasoned exploration of its potential therapeutic applications. The information presented herein is intended to empower researchers and drug development professionals to further investigate this and related compounds in the quest for novel and effective therapeutics.
References
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Beilstein Journal of Organic Chemistry. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available at: [Link]
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PubMed. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Available at: [Link]
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RSC Publishing. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Available at: [Link]
